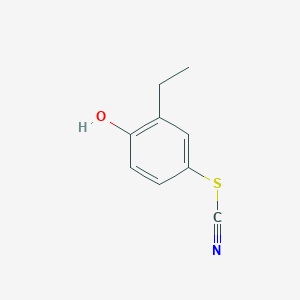
2-Ethyl-4-thiocyanatophenol
Cat. No. B8581392
M. Wt: 179.24 g/mol
InChI Key: MCDKHZNVKOTCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822519B2
Procedure details


To a 500 ml three-necked flask were added sequentially o-ethylphenol (5 g, 40.9 mmol), sodium thiocyanate (10 g, 123.3 mmol), sodium bromide (4.3 g, 41.79 mmol) and methanol (100 ml). The mixture was cooled to 0° C. in an ice bath and then a solution of bromine (2.6 ml, 50.6 mmol) in methanol (50 ml) was added dropwise thereinto. After 1 hour of stirring at 0° C., the mixture was allowed to warm up to room temperature and then stirred for another 4 hours at room temperature. A 200 ml saturated aqueous solution of sodium bicarbonate was added slowly to the reaction mixture and stirred for 10 min. The mixture was extracted with ethyl acetate (2×300 ml). The combined organic layer was dried over anhydrous magnesium sulfate, and filtrated. Filtrate was concentrated under reduced pressure to give a reddish-brown sticky liquid. Column chromatography was performed (silica-gel H: 300-400 mesh; petroleum ether/ethyl acetate=5:1 v/v) to obtain 6.8 g of 3-ethyl-4-hydroxy-phenyl thiocyanic acid (reddish-brown sticky liquid, yield: 93%).






[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three


[Compound]
Name
petroleum ether ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2].[S-:10][C:11]#[N:12].[Na+].[Br-].[Na+].BrBr.C(=O)(O)[O-].[Na+]>CO>[CH2:1]([C:3]1[CH:8]=[C:7]([S:10][C:11]#[N:12])[CH:6]=[CH:5][C:4]=1[OH:9])[CH3:2] |f:1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
Step Three
[Compound]
|
Name
|
saturated aqueous solution
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
[Compound]
|
Name
|
petroleum ether ethyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour of stirring at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 4 hours at room temperature
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 min
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (2×300 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a reddish-brown sticky liquid
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(C=CC1O)SC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.8 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
